molecular formula C4H9ClF3NS B1447968 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1427380-05-9

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride

Cat. No. B1447968
CAS RN: 1427380-05-9
M. Wt: 195.64 g/mol
InChI Key: BXYJLHCBJUDZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1427380-05-9 . It has a molecular weight of 195.64 and its IUPAC name is 2-((2,2,2-trifluoroethyl)thio)ethan-1-amine hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 110-111 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Environmental Contaminant Remediation

One significant application of compounds with similar structures to 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is in the remediation of environmental contaminants. Specifically, sulfamethoxazole, a compound with a sulfanyl group similar to our compound of interest, has been extensively studied for its persistence in the environment and its removal using various cleaner technologies. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have shown efficacy in removing such pollutants from aqueous solutions, highlighting the relevance of studying compounds with sulfanyl groups in environmental science (G. Prasannamedha & P. S. Kumar, 2020).

Catalysis

The study of palladium catalysts for the formation of C-N and C-O bonds indicates the importance of amines in the development of new synthetic methodologies. Compounds containing amine groups, similar to our compound of interest, play a crucial role in these catalytic processes, enabling efficient bond formation that is fundamental in organic synthesis and medicinal chemistry (Alexander R. Muci & S. Buchwald, 2002).

Antitumor Activity

The equilibrium studies on Pd(II)-amine complexes with bio-relevant ligands underscore the potential of compounds with amine functionalities, like this compound, in the development of antitumor drugs. These studies reveal the structural and functional versatility of amine-containing compounds in creating effective chemotherapeutic agents, demonstrating the broad applicability of such compounds in medicinal chemistry (M. Shoukry & R. van Eldik, 2023).

Adsorption and Removal of Pollutants

The adsorption behavior and mechanism of perfluorinated compounds on various adsorbents emphasize the significance of functional groups, such as amine groups, in enhancing the adsorption capacity for environmental pollutants. This research underlines the potential application of compounds with amine functionalities in environmental remediation, particularly in the removal of stubborn organic pollutants from water sources (Ziwen Du et al., 2014).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the biological system. For instance, the compound’s stability could be affected by storage temperature .

Biochemical Analysis

Biochemical Properties

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or metabolic disturbances.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression.

properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYJLHCBJUDZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.